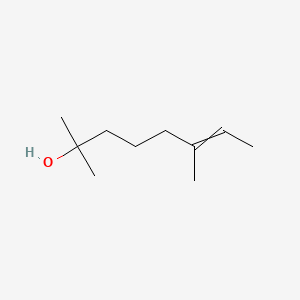
2,6-Dimethyloct-6-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyloct-6-en-2-ol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a strong lemon-like odor. This compound is also known by other names such as 2,6-dimethyl-6-octen-2-ol and dihydromyrcenol . It is commonly used in the fragrance industry due to its pleasant citrus scent.
Preparation Methods
2,6-Dimethyloct-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the isomerization of dimethylcyclooctene mixtures to produce octadiene intermediates, which are then converted to the desired alcohol through hydrolysis . Industrial production often involves the pyrolysis of pinane to yield octadiene, followed by acid-catalyzed hydration to form the alcohol .
Chemical Reactions Analysis
2,6-Dimethyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides.
Scientific Research Applications
2,6-Dimethyloct-6-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Its pleasant odor makes it useful in studies related to olfactory receptors and scent perception.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacological studies to understand the behavior of similar alcohols.
Mechanism of Action
The mechanism of action of 2,6-Dimethyloct-6-en-2-ol primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its lemon-like odor. Its lipophilic nature allows it to easily penetrate biological membranes, potentially affecting intracellular pathways .
Comparison with Similar Compounds
2,6-Dimethyloct-6-en-2-ol is similar to other compounds such as:
2,6-Dimethyl-7-octen-2-ol:
3,7-Dimethyl-1-octen-7-ol: Another compound with a similar molecular structure and scent characteristics.
What makes this compound unique is its specific double bond position and the resulting distinct olfactory properties, which make it highly valued in the fragrance industry.
Properties
CAS No. |
30385-25-2 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,6-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,6-8H2,1-4H3 |
InChI Key |
CWMHVHGNKIXPOD-UHFFFAOYSA-N |
SMILES |
CC=C(C)CCCC(C)(C)O |
Canonical SMILES |
CC=C(C)CCCC(C)(C)O |
Key on ui other cas no. |
30385-25-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















